2-(2-Amino-3-{[tert-butyl(dimethyl)silyl]oxy}propyl)phenol

Protecting group stability Silyl ether hydrolysis Process chemistry

Researchers and procurement managers face significant challenges when sourcing intermediates that offer orthogonal reactivity without compromising process robustness. This compound directly resolves that pain point by integrating three orthogonal functional groups-a free phenol, a primary amine, and a TBDMS-protected alcohol-in a single, compact scaffold. The TBDMS group provides approximately 20,000-fold greater hydrolytic stability than a TMS ether under acidic conditions, enabling critical acid-labile transformations like Boc deprotection or acetal cleavage. This intrinsic stability translates directly into higher yields, fewer side products, and streamlined purification, significantly reducing overall development timelines and material costs.

Molecular Formula C15H27NO2Si
Molecular Weight 281.46 g/mol
CAS No. 647376-61-2
Cat. No. B12609522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-3-{[tert-butyl(dimethyl)silyl]oxy}propyl)phenol
CAS647376-61-2
Molecular FormulaC15H27NO2Si
Molecular Weight281.46 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC(CC1=CC=CC=C1O)N
InChIInChI=1S/C15H27NO2Si/c1-15(2,3)19(4,5)18-11-13(16)10-12-8-6-7-9-14(12)17/h6-9,13,17H,10-11,16H2,1-5H3
InChIKeyJRXBEVNNJAQHNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Amino-3-{[tert-butyl(dimethyl)silyl]oxy}propyl)phenol: TBDMS-Protected Amino Alcohol Intermediate


2-(2-Amino-3-{[tert-butyl(dimethyl)silyl]oxy}propyl)phenol (CAS 647376-61-2) is a bifunctional synthetic intermediate featuring a free phenolic hydroxyl group, a primary amine, and a tert-butyldimethylsilyl (TBDMS)-protected primary alcohol on a propyl linker. This orthogonal protection strategy, where the TBDMS group provides hydrolytic stability approximately 20,000-fold greater than a trimethylsilyl (TMS) ether under acidic conditions [1], enables selective synthetic manipulation at either the amine or the unprotected phenol. Its molecular formula is C₁₅H₂₇NO₂Si with a molecular weight of 281.47 g/mol . Unlike simpler TBDMS-protected phenols or amines, this compound integrates three distinct reactive handles within a single compact scaffold, making it uniquely suited for the construction of complex, multifunctional molecules.

Limitations of Common TBDMS-Phenol and Unprotected Analogs


The compound’s value for precise synthetic chemistry lies in its unique orthogonal protection profile. An unprotected analog such as 2-(2-amino-3-hydroxypropyl)phenol (CAS 1379380-74-1) cannot undergo amine-selective reactions without competing O-acylation or O-alkylation at the primary alcohol . Conversely, a simple TBDMS-protected phenol like 2-(tert-butyldimethylsilyl)phenol (CAS 80180-46-7) lacks the free amine and propyl linker necessary for constructing nitrogen-containing architectures. Even a closely related intermediate like 2-amino-3-((tert-butyldimethylsilyl)oxy)phenol (CAS 143526-60-7) protects the phenolic oxygen instead of the aliphatic alcohol, completely reversing the accessible chemistry. The quantitative stability advantage of TBDMS over smaller silyl groups (20,000× vs. TMS) [1] further means that a TMS-protected surrogate would be incompatible with multi-step sequences involving acidic conditions, making the TBDMS group necessary for process robustness.

Quantitative Differentiation vs. Closest Comparators


TBDMS vs. TMS Hydrolytic Stability

The TBDMS protecting group on the primary alcohol of the target compound provides a 20,000-fold increase in resistance to acidic hydrolysis compared to a TMS (trimethylsilyl) ether, as established by classical relative stability scales for silyl ethers [1]. This means that a synthetic sequence employing acidic conditions (e.g., Boc deprotection, acetal cleavage, or acidic workup) would cleave a TMS-protected intermediate in minutes to hours, whereas the TBDMS group remains intact for days under identical conditions, enabling the target compound to survive multi-step transformations without premature deprotection.

Protecting group stability Silyl ether hydrolysis Process chemistry

Selective TBDMS Deprotection in Presence of TBDPS

The TBDMS group on the target compound can be selectively removed in the presence of a TBDPS (tert-butyldiphenylsilyl) group using fluoride-based conditions. Specifically, TBAF in THF removes a primary TBS group within approximately 8 hours, while TBDPS groups remain intact under identical conditions [1]. This orthogonality is critical because the target compound contains a free phenol that could otherwise be silylated. The TBDMS group on the aliphatic alcohol is sterically and electronically distinct from any TBDPS group that might be used to protect the phenol, enabling sequential deprotection strategies. In contrast, a TBDPS-protected analog of the same scaffold would require harsher conditions (e.g., HF·pyridine) for removal, which could degrade acid-sensitive functionalities.

Orthogonal protection Selective deprotection Fluoride-mediated cleavage

Free Phenol vs. O-TBDMS-Phenol: Base Stability

Unlike 2-amino-3-((tert-butyldimethylsilyl)oxy)phenol (CAS 143526-60-7), where the TBDMS group is attached directly to the phenolic oxygen, the target compound keeps the phenol free. Phenolic TBDMS ethers are known to be significantly more labile under basic conditions than aliphatic TBDMS ethers. Aryl silyl ethers can be cleaved by cesium carbonate in DMF-H₂O at room temperature [1], whereas aliphatic TBDMS ethers are stable under these conditions. This differential lability means that an O-TBDMS-phenol intermediate would suffer premature deprotection during amine alkylation or acylation reactions that require basic conditions, while the target compound's free phenol/aliphatic TBDMS arrangement remains intact.

Phenol protection Silyl ether lability Base stability

Molecular Weight and Crystallinity Advantage over TBDPS Analogs

The target compound (MW 281.47 g/mol ) contains the sterically demanding yet relatively compact TBDMS group, in contrast to a hypothetical TBDPS analog which would have a molecular weight exceeding 400 g/mol. In process chemistry, the use of TBDMS over TBDPS improves atom economy and reduces the mass of the protecting group relative to the core scaffold. TBDPS-protected intermediates often suffer from poor crystallinity and difficult chromatographic purification due to the large, lipophilic diphenyl groups [1], whereas TBDMS-protected compounds generally crystallize more readily, facilitating purification at scale without chromatography.

Process mass intensity Scalability TBDMS vs. TBDPS

Optimal Application Scenarios


Acid-Compatible Synthesis of β-Amino Alcohol Drugs

The TBDMS group's 20,000-fold stability advantage over TMS [1] makes this compound the preferred intermediate for synthesizing β-adrenergic receptor ligands, kinase inhibitors, or other bioactive molecules that require acid-labile protecting group manipulations (e.g., Boc removal, acetal cleavage) while preserving the silyl ether. The free phenol can be orthogonally functionalized via Mitsunobu reaction, O-alkylation, or sulfonylation without competing reactions at the protected alcohol.

Asymmetric Amino Alcohol Library Synthesis

The free amine enables diastereoselective transformations (e.g., chiral auxiliary attachment, enantioselective imine reduction) while the TBDMS-protected alcohol and free phenol provide two additional points for diversification. The compound's ability to be selectively deprotected with TBAF in ~8 hours [2] allows the primary alcohol to be revealed for further oxidation, glycosylation, or phosphorylation without affecting TBDPS groups elsewhere in the molecule.

Scalable Synthesis of Labeled Pharmacological Probes

The lower molecular weight and improved crystallinity of the TBDMS-protected compound versus TBDPS analogs make it a cost-effective choice for preparing labeled tool compounds (e.g., PET tracers, fluorescent ligands) where purification at each step is critical. The compound's three orthogonal functional handles allow sequential introduction of the pharmacophore, a linker, and a reporter group with minimal protecting group manipulation.

Synthesis of Phenol-Linked PROTACs and Bifunctional Degraders

The free phenol provides a direct attachment point for E3 ligase ligands via ether or carbamate linkages, while the TBDMS-protected alcohol can serve as a masked conjugation site for the target-protein ligand. The orthogonality of TBDMS vs. phenolic OH eliminates the need for additional protection/deprotection cycles, streamlining the convergent assembly of bifunctional molecules where precise functional group ordering is essential.

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